molecular formula C22H41N7O11S2 B1256573 Tigemonam dicholine CAS No. 102916-21-2

Tigemonam dicholine

カタログ番号: B1256573
CAS番号: 102916-21-2
分子量: 643.7 g/mol
InChIキー: FRVWKWRHJIDCFO-ZJFJOYJNSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tigemonam dicholine, also known as this compound, is a useful research compound. Its molecular formula is C22H41N7O11S2 and its molecular weight is 643.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Tigemonam exhibits potent antimicrobial activity against a range of gram-negative bacteria, particularly members of the Enterobacteriaceae family. Its efficacy has been demonstrated through various studies:

  • In Vitro Efficacy : Tigemonam has shown significant in vitro activity against strains of Escherichia coli, Klebsiella spp., and Proteus spp., with minimal inhibitory concentrations (MICs) often less than 1 microgram/ml . It effectively inhibits beta-lactamase-producing bacteria, which are typically resistant to other antibiotics, making it a valuable option for treating infections caused by such pathogens .
  • Comparative Studies : In comparative studies, tigemonam was found to be more effective than traditional oral antibiotics like amoxicillin-clavulanate and cefaclor against several gram-negative bacteria . Its stability against hydrolysis by common plasmid beta-lactamases enhances its utility in clinical settings.

Clinical Applications

Tigemonam's clinical applications are primarily centered around its use in treating infections caused by resistant gram-negative bacteria:

  • Treatment of Urinary Tract Infections : Due to its high activity against E. coli and Klebsiella pneumoniae, tigemonam has been investigated for its potential use in treating urinary tract infections (UTIs), particularly those caused by antibiotic-resistant strains .
  • Respiratory Tract Infections : The compound's effectiveness against Haemophilus influenzae suggests potential applications in respiratory tract infections, where such pathogens are common .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of tigemonam is crucial for optimizing its therapeutic use:

  • Pharmacodynamics : Studies have shown that tigemonam's maximum effect against E. coli is comparable to that of aztreonam, although the latter is administered parenterally. In vivo studies demonstrated that tigemonam maintained microbiologically active concentrations longer than aztreonam when administered orally .
  • Resistance Profiles : Tigemonam does not induce beta-lactamase production, which is a significant advantage over many other antibiotics that can lead to increased resistance through enzymatic degradation .

Potential Research Directions

Ongoing research is exploring additional applications for tigemonam:

  • Combination Therapies : Investigations into combination therapies involving tigemonam and other antibiotics may enhance treatment efficacy, particularly in polymicrobial infections or those caused by resistant organisms .
  • Novel Therapeutic Uses : Emerging studies suggest potential uses beyond antibacterial therapy, including synergistic effects with other agents in treating complex infections such as those caused by Helicobacter pylori .

Summary Table of Key Findings

Application AreaKey Findings
Antimicrobial ActivityEffective against Enterobacteriaceae; MIC < 1 μg/ml for many strains
Clinical UsePromising for UTIs and respiratory tract infections
PharmacodynamicsMaintains active concentrations longer than aztreonam; does not induce beta-lactamases
Research DirectionsExploring combination therapies; potential uses in treating Helicobacter pylori infections

特性

CAS番号

102916-21-2

分子式

C22H41N7O11S2

分子量

643.7 g/mol

IUPAC名

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfonatooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C12H15N5O9S2.2C5H14NO/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5;2*1-6(2,3)4-5-7/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24);2*7H,4-5H2,1-3H3/q;2*+1/p-2/b16-7-;;/t8-;;/m1../s1

InChIキー

FRVWKWRHJIDCFO-ZJFJOYJNSA-L

SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

異性体SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)[O-])NC(=O)/C(=N\OCC(=O)[O-])/C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

正規SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

同義語

SQ 30836
SQ-30836
tigemonam

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。